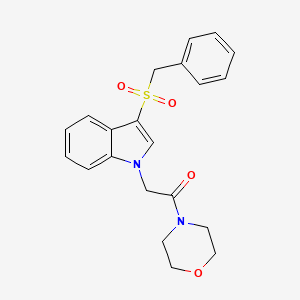
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also has a benzylsulfonyl group and a morpholinoethanone group attached to it.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzylsulfonyl group, and the morpholinoethanone group. For instance, the indole ring is known to undergo electrophilic substitution at the C-3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
One area of application involves the design and synthesis of new derivatives containing the morpholine moiety, which have been evaluated for their antimicrobial properties. For example, Sahin et al. (2012) developed 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones and other related compounds, some of which demonstrated good to moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012). Additionally, Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, showing promising inhibition against breast cancer cell lines, highlighting the anticancer potential of these compounds (Gaur, Peerzada, Khan, Ali, & Azam, 2022).
HIV-1 Replication Inhibitors
In the context of antiviral research, Che et al. (2015) reported the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. Among these, specific derivatives showed promising activity against HIV-1 replication without significant cytotoxicity, suggesting their potential as therapeutic agents (Che, Liu, Tian, Hu, Chen, & Chen, 2015).
Antibiotic Activity Modulation
Moreover, Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi. Although the compound showed limited direct antimicrobial activity, it exhibited potential as a modulator of antibiotic activity, particularly in combination with amikacin against Pseudomonas aeruginosa, suggesting its role in overcoming drug resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Green Synthesis Approaches
In the field of green chemistry, Nematollahi and Esmaili (2010) developed an electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, highlighting a sustainable approach to generating compounds with potential biological significance. This method provides a metal-free, environmentally friendly synthesis route, demonstrating the versatility of incorporating morpholine and sulfonyl moieties into complex molecules (Nematollahi & Esmaili, 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that sulfonamide-based indole analogs, such as this compound, have been associated with a variety of pharmacological actions . They have been long employed as an active ingredient in drug design and production due to their physiological action .
Mode of Action
It’s known that indole derivatives possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties
Biochemical Pathways
It’s known that metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug design as it influences the bioavailability of a compound
Result of Action
It’s known that indole derivatives have biological effects and possess anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties
Action Environment
It’s known that environmental factors can significantly influence the action of a compound
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-10-12-27-13-11-22)15-23-14-20(18-8-4-5-9-19(18)23)28(25,26)16-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMPJLSGYXKKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

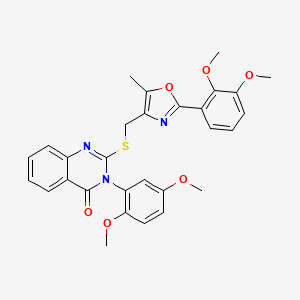
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
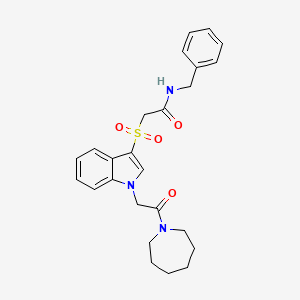
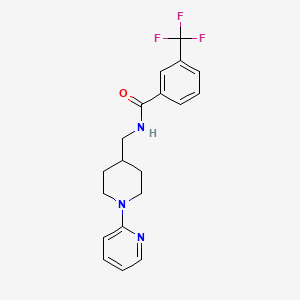
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)


![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)
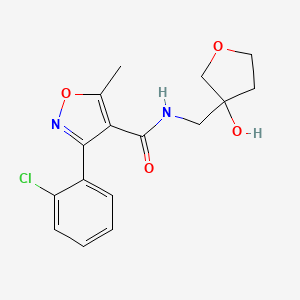
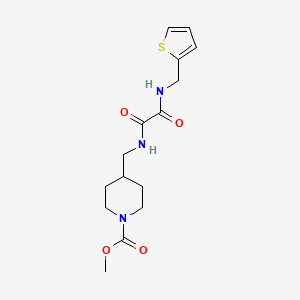
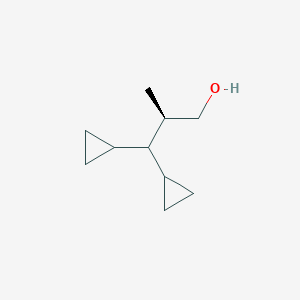
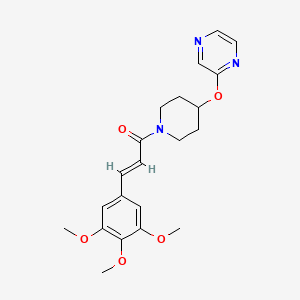
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)